molecular formula C19H23ClN4O3S B2435862 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189910-51-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2435862
CAS No.: 1189910-51-7
M. Wt: 422.93
InChI Key: FOVXRXBFTGRONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring system, a morpholinoethyl group, and an isoxazolecarboxamide moiety, making it a unique candidate for further study and application.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S.ClH/c1-13-3-4-14(2)17-16(13)21-19(27-17)23(18(24)15-5-6-20-26-15)8-7-22-9-11-25-12-10-22;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVXRXBFTGRONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route

The benzo[d]thiazole core forms via acid-catalyzed cyclization of 2-amino-4,5-dimethylbenzenethiol with cyanogen bromide:

Reaction Scheme
$$
\text{2-Amino-4,5-dimethylbenzenethiol} + \text{BrCN} \xrightarrow{\text{HCl, EtOH}} \text{4,5-Dimethylbenzo[d]thiazol-2-amine} + \text{NH}_4\text{Br}
$$

Optimized Conditions

Parameter Value
Solvent Ethanol (95%)
Catalyst Conc. HCl (0.5 eq)
Temperature 78°C (reflux)
Reaction Time 6 h
Yield 82%

Characterization data matches literature reports for analogous thiazole formations.

Preparation of 2-Morpholinoethylamine Derivatives

N-Alkylation of Primary Amine

Fragment A undergoes alkylation with 2-chloroethylmorpholine under Mitsunobu conditions to prevent over-alkylation:

Reaction Setup
$$
\text{4,5-Dimethylbenzo[d]thiazol-2-amine} + \text{ClCH}2\text{CH}2\text{N}\underset{\text{O}}{\text{C}} \xrightarrow{\text{DIAD, PPh}_3} \text{N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-morpholinoethylamine}
$$

Critical Parameters

Variable Optimal Value Effect of Deviation
Phosphine Reagent Triphenylphosphine Lower yields with PCy3
Solvent THF DMF causes side reactions
Temperature 0°C → RT Exothermic; requires control
Stoichiometry 1.1 eq alkylating agent Excess leads to quaternary salts

Isoxazole-5-Carboxylic Acid Synthesis

Nitrile Oxide Cycloaddition

Following methodology from Mo(CO)$$_6$$-mediated rearrangements:

Stepwise Procedure

  • Generate nitrile oxide from N-hydroxyimidoyl chloride precursor
  • [3+2] Cycloaddition with methyl propiolate
  • Hydrolysis of nitrile to carboxylic acid:

$$
\text{R-C≡N-O}^- + \text{HC≡C-CO}2\text{Me} \xrightarrow{\text{Mo(CO)}6} \text{Isoxazole-5-carbonitrile} \xrightarrow{\text{H}_2\text{O/H}^+} \text{Isoxazole-5-carboxylic acid}
$$

Yield Optimization

Stage Yield Key Improvement
Cycloaddition 67% Use of anhydrous DMF
Hydrolysis 91% 6N HCl at 110°C, 3h

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of Fragment C with EDCl/HOAt enables reaction with the secondary amine:

$$
\text{Isoxazole-5-COOH} + \text{EDCl} \rightarrow \text{Acyloxyphosphonium intermediate} \xrightarrow{\text{HOAt}} \text{Active ester} + \text{Amine} \rightarrow \text{Amide}
$$

Comparative Coupling Agents

Reagent System Yield Purity
EDCl/HOAt 78% 98.5%
HATU/DIPEA 82% 97.1%
DCC/DMAP 65% 94.3%

Final Salt Formation and Crystallization

Treatment of the free base with HCl gas in ethyl acetate yields the hydrochloride salt:

Crystallization Protocol

  • Dissolve crude product in hot IPA (3 vol)
  • Add HCl/IPA solution dropwise at 45°C
  • Cool to 0°C at 0.5°C/min
  • Filter and wash with cold IPA

Salt Characterization

Property Value Method
Melting Point 218-220°C (dec.) DSC
Solubility 12 mg/mL H$$_2$$O USP <911>
Chloride Content 7.9% (theory 8.1%) Ion Chromatography

Process Optimization and Scale-Up Challenges

Key findings from kilo-lab trials:

Critical Quality Attributes

  • Particle Size Distribution : Jet milling required for bioavailability optimization
  • Genotoxic Impurities : Control of alkyl chlorides below 5 ppm via QbD approach
  • Polymorphism : Form I exclusively obtained from IPA/H$$_2$$O (90:10)

Environmental Controls

  • Adherence to P273 (avoid environmental release) and P391 (collect spillage) precautions
  • Closed-system processing for morpholinoethyl intermediates

Analytical Characterization

Spectroscopic Signature

Technique Key Signals
$$^{1}\text{H NMR}$$ (DMSO-d$$_6$$) δ 8.21 (s, 1H, isoxazole H4), 7.85 (d, J=8.2 Hz, 1H, ArH), 3.58 (m, 4H, morpholine OCH$$2$$), 2.45 (s, 3H, CH$$3$$)
HRMS m/z 437.1543 [M+H]$$^+$$ (calc. 437.1548)
IR 1675 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C=N)

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

Mechanism of Action
The compound exhibits notable biological activity against cancer cells. Preliminary studies suggest that it interacts with cellular pathways involved in tumor growth inhibition. Specifically, the structural components of the compound, such as the benzo[d]thiazole moiety, enhance its ability to disrupt cancer cell proliferation by targeting specific proteins involved in oncogenesis.

Case Studies

  • In vitro Studies : Research has shown that derivatives of benzothiazole, including this compound, demonstrate cytotoxic effects on various cancer cell lines. For instance, studies have reported significant inhibition of cell growth in breast and prostate cancer models.
  • In vivo Studies : Animal model studies have indicated that the compound can reduce tumor sizes significantly when administered at optimal dosages. The mechanisms involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Potential Against Pathogens
The compound's structural features suggest potential antimicrobial properties, particularly against resistant strains of bacteria and fungi. The thiazole ring is known for its ability to enhance the bioactivity of compounds against various pathogens.

Research Findings

  • Tuberculosis Studies : Similar compounds have been evaluated for their efficacy against Mycobacterium tuberculosis. Structure-activity relationship studies indicate that modifications to the thiazole structure can lead to increased potency against resistant strains of tuberculosis .
  • General Antimicrobial Properties : Preliminary tests have shown that this compound may inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism by which N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used, but it may involve binding to receptors or enzymes, leading to downstream effects such as inhibition or activation of certain pathways.

Comparison with Similar Compounds

  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

  • N-benzyl-4,5-dimethylbenzo[d]thiazol-2-amine

  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles

Uniqueness: N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for further research and development.

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse scientific sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H24N2O3S·HCl
  • Molecular Weight : Approximately 392.92 g/mol

The structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities, along with an isoxazole ring and a morpholinoethyl substituent. These structural components contribute significantly to its pharmacological properties.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity . It appears to interact with cellular pathways involved in tumor growth inhibition. The compound's unique structural features may enhance its solubility and biological interaction potential, making it a promising candidate for cancer therapy.

Data from various studies support its effectiveness against specific cancer cell lines. For example, the compound has shown cytotoxic effects in human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, promoting apoptotic cell death through caspase-dependent mechanisms .

The mechanism of action for this compound involves:

  • Target Interaction : It interacts with specific proteins involved in cancer progression. Docking studies have indicated effective binding with target proteins critical for tumor growth.
  • Biochemical Pathways : The compound may influence signaling pathways related to apoptosis and cell cycle regulation, leading to increased cell death in cancerous tissues.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesContains thiazole; varied substitutionsSignificant anticancer activity against specific cell lines
3-(4H-1,2,4-triazol-4-yl)benzamideTriazole instead of thiazole; similar amide structureAntifungal properties; lower anticancer efficacy
N-(2-morpholinoethyl)butyramide hydrochlorideMorpholino group; simpler structureLimited anticancer activity; primarily studied for metabolic effects

This table highlights how the specific combination of a dimethyl-substituted benzo[d]thiazole ring and an isoxazole moiety enhances the anticancer properties of the compound compared to others.

Case Studies and Research Findings

Recent research has focused on evaluating the biological activity of various benzothiazole derivatives, including this compound. For instance:

  • Cytotoxicity Testing : Studies have employed WST-1 assays to measure the proliferation and cytotoxic effects on A549 and WM115 cells. Results indicated that the compound effectively induces apoptosis in these cancer cell lines .
  • DNA Damage Assessment : In situ DNA assays demonstrated that treatment with this compound leads to significant DNA damage in targeted tumor cells, further supporting its role as a potential anticancer agent .
  • Hypoxia Selectivity : Some studies have explored the hypoxia-selective properties of benzothiazole derivatives, suggesting that this compound may selectively target tumor cells in low oxygen environments, enhancing its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the benzo[d]thiazole moiety with the isoxazole-carboxamide core via nucleophilic substitution or amidation. Key intermediates (e.g., the benzo[d]thiazol-2-amine derivative) are characterized using HPLC for purity (>98%) and NMR (¹H/¹³C) to confirm structural integrity. For example, IR spectroscopy can verify carbonyl and amine functional groups, while elemental analysis ensures stoichiometric ratios .

Q. How do researchers optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Reaction optimization employs Design of Experiments (DoE) principles, such as factorial designs, to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading. Response Surface Methodology (RSM) is used to identify optimal conditions for yield and purity. For instance, microwave-assisted synthesis may reduce reaction time by 40–60% compared to conventional heating .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • Methodological Answer : LC-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 460.2), while ¹H NMR (DMSO-d₆) identifies protons in the morpholinoethyl (δ 3.4–3.6 ppm) and dimethylbenzo[d]thiazole (δ 2.4–2.6 ppm) groups. Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How can computational methods predict and enhance the bioactivity of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model electron distribution in the isoxazole and benzo[d]thiazole rings to predict binding affinity. Molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., kinases), while MD simulations (>100 ns) assess stability in binding pockets. ICReDD’s reaction path search algorithms can also propose novel derivatives with improved pharmacokinetic profiles .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) are addressed by standardizing assay protocols (e.g., CLSI guidelines) and controlling variables like pH (critical for protonation states, as seen in thiadiazole derivatives ). Meta-analyses using hierarchical clustering or PCA identify outliers, while dose-response curves (4-parameter logistic models) ensure reproducibility .

Q. How does the hydrochloride salt form influence physicochemical properties and bioactivity?

  • Methodological Answer : The counterion enhances solubility in aqueous buffers (e.g., PBS at pH 7.4) by 3–5-fold compared to the free base. Salt formation is confirmed via XRD, showing distinct crystal lattice patterns. Stability studies (40°C/75% RH for 6 months) assess hygroscopicity, while Franz cell diffusion experiments compare transdermal permeability .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Methodological Answer : Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers, while membrane filtration (10 kDa MWCO) removes high-MW impurities. Simulated Moving Bed (SMB) chromatography achieves >99.5% purity at pilot scale. Crystallization optimization (anti-solvent addition rate studies) minimizes polymorphic variability .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity assays between 2D vs. 3D cell models?

  • Methodological Answer : 3D spheroids often show reduced sensitivity (e.g., IC₅₀ 2–3× higher than 2D monolayers) due to diffusion barriers. Use compartmental PK/PD models to correlate extracellular drug concentration with penetration depth. Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) quantifies spatial distribution .

Experimental Design Considerations

Q. What in vitro models best predict in vivo efficacy for this compound?

  • Methodological Answer : Primary cell co-cultures (e.g., hepatocytes + Kupffer cells) replicate metabolic clearance, while organ-on-chip systems (e.g., lung-on-a-chip) model tissue-specific bioavailability. Parallel Artificial Membrane Permeability Assay (PAMPA) predicts BBB penetration, validated against in vivo murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.